GDP-6-deoxy-L-mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

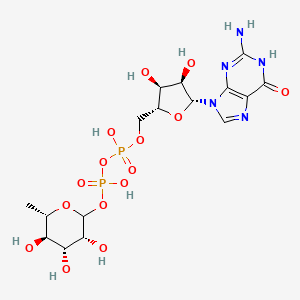

GDP-6-deoxy-L-mannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates. It is a derivative of guanosine diphosphate mannose, where the hydroxyl group at the sixth carbon of the mannose moiety is replaced by a hydrogen atom, resulting in a deoxy sugar. This compound is involved in the synthesis of important biological molecules, including glycoproteins and glycolipids, which are essential for various cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GDP-6-deoxy-L-mannose typically involves the enzymatic conversion of GDP-D-mannose. The process begins with the dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose. This intermediate then undergoes epimerization and reduction to yield this compound. The key enzymes involved in this pathway are GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Recombinant strains of Escherichia coli or Bacillus subtilis are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize the yield of the desired product, which is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

GDP-6-deoxy-L-mannose undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form GDP-4-keto-6-deoxy-D-mannose.

Reduction: It can be reduced back to GDP-D-mannose.

Epimerization: The compound can undergo epimerization at specific carbon atoms to form different stereoisomers.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include NADPH as a reducing agent and various enzymes such as GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase. The reactions are typically carried out under mild conditions, often in aqueous buffers at physiological pH .

Major Products

The major products formed from the reactions of this compound include GDP-4-keto-6-deoxy-D-mannose and GDP-L-fucose. These products are important intermediates in the biosynthesis of various glycoconjugates .

Wissenschaftliche Forschungsanwendungen

GDP-6-deoxy-L-mannose has several scientific research applications:

Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosyltransferases and other enzymes involved in nucleotide sugar metabolism.

Biology: The compound is essential for the study of glycosylation processes in cells, which are critical for protein folding, stability, and function.

Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation.

Industry: The compound is used in the production of glycosylated products, such as therapeutic glycoproteins and vaccines

Wirkmechanismus

The mechanism of action of GDP-6-deoxy-L-mannose involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the mannose moiety from this compound to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules, thereby modifying their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

GDP-D-mannose: The precursor of GDP-6-deoxy-L-mannose, involved in similar biosynthetic pathways.

GDP-L-fucose: Another nucleotide sugar derived from GDP-D-mannose, involved in the synthesis of fucosylated glycoconjugates.

GDP-4-keto-6-deoxy-D-mannose: An intermediate in the biosynthesis of this compound and GDP-L-fucose

Uniqueness

This compound is unique due to its specific role in the biosynthesis of deoxy sugars, which are critical components of various glycoconjugates. Its ability to undergo specific enzymatic transformations distinguishes it from other nucleotide sugars and highlights its importance in cellular processes .

Eigenschaften

Molekularformel |

C16H25N5O15P2 |

|---|---|

Molekulargewicht |

589.3 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7-,8+,9+,10+,11+,14+,15?/m0/s1 |

InChI-Schlüssel |

LQEBEXMHBLQMDB-IDFCXPBDSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)